3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron
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Overview
Description
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine is a complex chemical compound with a unique structure. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. The compound’s structure includes chromate ions and azo groups, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine involves multiple steps. The process typically begins with the preparation of the azo compound, which is achieved through a diazotization reaction followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with chromate ions under controlled conditions to form the final product. The reaction conditions, including temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization, filtration, and drying. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine undergoes several types of chemical reactions, including:
Oxidation: The chromate ions in the compound can undergo redox reactions, where they are reduced while oxidizing other substances.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo groups results in the formation of aromatic amines, while oxidation reactions can lead to the formation of various oxidized products .
Scientific Research Applications
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine involves its interaction with various molecular targets. The chromate ions can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The azo groups can undergo metabolic reduction, forming aromatic amines that can further interact with biological molecules. These interactions can affect cellular pathways and processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, sodium
- Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, potassium
Uniqueness
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine is unique due to the presence of the 3-((2-ethylhexyl)oxy)-1-propanamine moiety, which imparts specific solubility and reactivity characteristics. This makes it distinct from other similar compounds and suitable for specific applications in various fields .
Properties
Molecular Formula |
C43H50CrN9O17S2 |
---|---|
Molecular Weight |
1081.0 g/mol |
IUPAC Name |
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron |
InChI |
InChI=1S/2C16H14N4O8S.C11H25NO.Cr/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;1-3-5-7-11(4-2)10-13-9-6-8-12;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);11H,3-10,12H2,1-2H3;/q;;;+3/p-3/b2*14-9-,19-18?;; |
InChI Key |
PIDAILWCOWDFHU-RHFPEBMVSA-K |
Isomeric SMILES |
[H+].[H+].[H+].CCCCC(COCCCN)CC.C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Cr+3] |
Canonical SMILES |
[H+].[H+].[H+].CCCCC(CC)COCCCN.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Origin of Product |
United States |
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